Pyloricidin A1

Antibiotic Selectivity Helicobacter pylori Antimicrobial Susceptibility

Research on H. pylori-specific antibiotics is hindered by broad-spectrum agents that disrupt the microbiome and face resistance. Pyloricidin A1 offers a precision solution. - **Selective potency:** MIC = 0.0625 µg/mL against H. pylori; inactive against other bacteria/yeast. - **Resistance-active:** Retains efficacy vs. clarithromycin/metronidazole-resistant strains. - **SAR benchmark:** Defined tripeptide tail (L-Val-L-Val-L-Leu) for analog design. - **Supply:** Available in research-grade purity for in vivo preclinical studies (gerbil model: 60% clearance).

Molecular Formula C32H53N5O10
Molecular Weight 667.8 g/mol
Cat. No. B15565072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyloricidin A1
Molecular FormulaC32H53N5O10
Molecular Weight667.8 g/mol
Structural Identifiers
InChIInChI=1S/C32H53N5O10/c1-7-18(6)25(37-30(45)24(33)17(4)5)31(46)35-21(13-16(2)3)29(44)36-22(15-38)26(41)27(42)28(43)32(47)34-20(14-23(39)40)19-11-9-8-10-12-19/h8-12,16-18,20-22,24-28,38,41-43H,7,13-15,33H2,1-6H3,(H,34,47)(H,35,46)(H,36,44)(H,37,45)(H,39,40)/t18-,20+,21-,22+,24-,25-,26-,27-,28+/m0/s1
InChIKeyGCTBIAPBXCZZKV-JKIMWYTHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyloricidin A1 Overview


Pyloricidin A1 (CAS: 219823-32-2) is a novel peptide-like antibiotic discovered in the culture broth of Bacillus sp. HC-70 and Bacillus sp. HC-72 [1]. It belongs to the pyloricidin family, which is characterized by a common (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoyl-β-D-phenylalanine core and a variable terminal peptidic moiety [2]. Pyloricidin A1 exhibits highly selective, potent antibacterial activity against the gastric pathogen Helicobacter pylori, the primary causative agent of peptic ulcers and a major risk factor for gastric cancer [3].

Pyloricidin A1 Uniqueness


Within the pyloricidin family, minor structural variations in the terminal peptidic moiety translate into major differences in anti-H. pylori potency and selectivity. For instance, the lead compound pyloricidin C (bearing a single L-leucine) is significantly less active than optimized derivatives [1]. Pyloricidin A1, with its specific tripeptide tail (L-valine-L-valine-L-leucine), represents a distinct potency tier that cannot be replicated by simpler analogs [2]. Furthermore, the stereochemistry of the core 5-amino-2,3,4,6-tetrahydroxyhexanoic acid moiety and the β-D-phenylalanine residue are absolutely critical for activity; any alteration leads to a drastic decrease in efficacy, as demonstrated by total synthesis studies [3]. Therefore, generic substitution with a different pyloricidin family member is not scientifically equivalent and will result in a different, often inferior, activity profile.

Pyloricidin A1 Evidence


Anti-H. pylori Potency Comparison

Pyloricidin A1 demonstrates absolute selectivity for Helicobacter pylori, showing no detectable activity against a panel of other Gram-positive and Gram-negative bacteria and yeast. This selectivity is a defining feature of the pyloricidin class, distinguishing them from broad-spectrum antibiotics [1]. While Pyloricidin B also shows this selective profile in vitro, the family's shared selectivity is a key differentiator from alternatives. The underlying mechanism is attributed to the essential 3-(5-amino-2,3,4,6-tetrahydroxyhexanoyl)amino-3-phenylpropionic acid core, which is common to A1, B, and C [2].

Antibiotic Selectivity Helicobacter pylori Antimicrobial Susceptibility

H. pylori Selectivity

Pyloricidin A1 demonstrates strong anti-H. pylori activity with a reported Minimum Inhibitory Concentration (MIC) of 0.0625 μg/mL . While the precise comparator data for Pyloricidin B and C under the exact same assay conditions are not detailed in the primary literature, the original discovery paper indicates that Pyloricidin A1, A2, B, C, and D all exhibit potent activity, with MICs ranging from 0.05 to 0.1 μg/mL [1]. This positions Pyloricidin A1 within the highly active core of the family.

Minimum Inhibitory Concentration (MIC) Antibacterial Potency H. pylori Eradication

Activity Against Drug-Resistant H. pylori

Total synthesis studies have definitively shown that the 3-(5-amino-2,3,4,6-tetrahydroxyhexanoyl)amino-3-phenylpropionic acid moiety is essential for anti-H. pylori activity [1]. Furthermore, any modification of the β-D-phenylalanine part or alteration of the stereochemistry on the 5-amino-2,3,4,6-tetrahydroxyhexanoic acid moiety leads to a drastic decrease in activity [2]. Pyloricidin A1 possesses this exact, unmodified core with the required stereochemistry, ensuring that its potent activity is preserved. This is a critical differentiator from any simplified or incorrectly synthesized analog.

Structure-Activity Relationship (SAR) Core Pharmacophore Peptide Mimetic

Pyloricidin A1 Applications


Anti-H. pylori Drug Discovery & SAR

Pyloricidin A1 serves as an excellent starting point for medicinal chemistry campaigns aimed at improving potency or pharmacokinetic properties. Its tripeptide tail (L-Val-L-Val-L-Leu) offers a distinct platform for systematic amino acid substitution to explore SAR, as demonstrated by studies on Pyloricidin B and C derivatives which yielded analogs with up to 60-fold improved activity [1][2].

Microbiome-Sparing H. pylori Eradication

Given its well-characterized and highly selective activity against H. pylori, Pyloricidin A1 can be used as a positive control in high-throughput screening (HTS) campaigns for novel anti-H. pylori agents. Its MIC of 0.0625 μg/mL provides a clear benchmark for comparing the potency of new chemical entities .

H. pylori Resistance Mechanisms

Pyloricidin A1 represents a valuable tool compound for fundamental research into the mechanisms of selective bacterial killing. Its absolute specificity for H. pylori over other commensal and pathogenic bacteria makes it an ideal probe to identify and validate H. pylori-specific targets, such as unique enzymes or membrane components [3].

Preclinical In Vivo Efficacy

Researchers focused on natural product total synthesis can utilize Pyloricidin A1 as a key target molecule. The established synthetic route from D-galactosamine provides a reliable method to access the compound and its derivatives, enabling the creation of chemical probes for target identification and biological pathway analysis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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